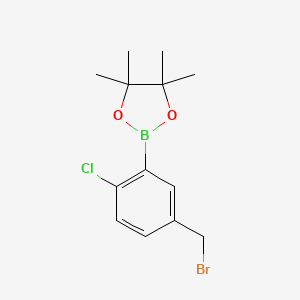![molecular formula C21H28N2O B12496707 1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12496707.png)
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a phenylpropyl group attached to the piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine nitrogen atoms, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted piperazine derivatives with various functional groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies related to receptor binding and neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features but lacking the phenylpropyl group.
4-(3-Phenylpropyl)piperazine: Another related compound with the phenylpropyl group but lacking the methoxyphenyl group.
Uniqueness
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is unique due to the presence of both the methoxyphenyl and phenylpropyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H28N2O |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-[(2-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C21H28N2O/c1-24-21-12-6-5-11-20(21)18-23-16-14-22(15-17-23)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12H,7,10,13-18H2,1H3 |
InChI-Schlüssel |
HFOJTWGTJWPOIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12496632.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
![7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)
![7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12496650.png)
![Ethyl 5-[(3-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496651.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496671.png)
![5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12496674.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496691.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B12496699.png)
![2-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12496701.png)
